Quintiofos

描述

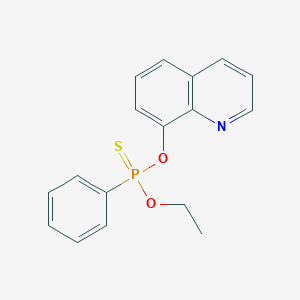

喹硫磷,也称为O-乙基O-8-喹啉基苯基膦酰硫代酯,是一种有机磷杀虫剂和杀螨剂。它是由拜耳公司开发的。 主要用于防治各种植物和牲畜害虫,包括蚜虫、红蜘蛛、蟑螂、蚊子和蜱虫 。 喹硫磷是一种手性分子,以S-型和R-型两种形式存在,其化学式为C₁₇H₁₆NO₂PS .

准备方法

合成路线和反应条件

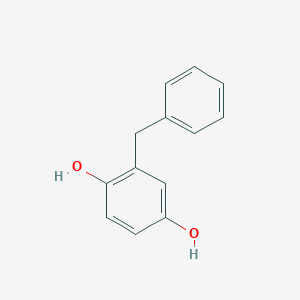

喹硫磷的合成涉及喹啉衍生物与膦酰硫代酸酯的反应。 一种常见的方法包括在三乙胺等碱存在下,使喹啉-8-醇与苯基膦酰硫代二氯化物反应,然后加入乙醇形成最终产物 .

工业生产方法

喹硫磷的工业生产通常涉及使用与上述类似的反应条件的大规模合成。该工艺包括使用高纯度试剂和受控反应环境,以确保最终产品的质量和一致性。 反应通常在甲苯或二氯甲烷等溶剂中进行,以促进反应并提高产率 .

化学反应分析

反应类型

喹硫磷会发生各种化学反应,包括:

氧化: 喹硫磷可以被氧化形成亚砜和砜。

水解: 在水存在下,喹硫磷可以水解形成喹啉-8-醇和苯基膦酸。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

水解: 酸性或碱性条件可以促进水解,通常使用盐酸或氢氧化钠。

取代: 胺或硫醇等亲核试剂可用于取代反应

主要生成产物

氧化: 亚砜和砜。

水解: 喹啉-8-醇和苯基膦酸。

取代: 各种取代的喹啉衍生物

科学研究应用

喹硫磷已应用于各种科学研究,包括:

化学: 作为合成其他有机磷化合物的试剂。

生物学: 研究乙酰胆碱酯酶抑制对昆虫和螨虫生理的影响。

医药: 研究有机磷化合物的潜在治疗应用。

工业: 用于农业和兽医学害虫防治制剂 .

作用机理

喹硫磷通过抑制乙酰胆碱酯酶发挥作用,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶。 这种抑制导致乙酰胆碱积累,从而导致神经信号持续传递、麻痹,最终导致害虫死亡 。 分子靶标包括胆碱酯酶,所涉及的途径与神经传递和突触功能有关 .

作用机制

Quintiofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventual death of the pest . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission and synaptic function .

相似化合物的比较

类似化合物

喹硫磷: 另一种有机磷杀虫剂,具有类似的应用,但化学结构不同。

二氧硫磷: 一种用作杀虫剂和杀螨剂的有机磷化合物。

马拉硫磷: 一种广泛使用、具有更广谱活性的有机磷杀虫剂 .

独特之处

喹硫磷的独特之处在于其特殊的化学结构,包括喹啉部分。这种结构与其他有机磷杀虫剂相比,具有独特的理化性质和生物活性。 其手性性质也允许研究立体异构体特异性对害虫防治的影响 .

属性

IUPAC Name |

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFLKNAULOKYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16NO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042368 | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-83-6 | |

| Record name | Quintiofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quintiofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quintiofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quintiofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINTIOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

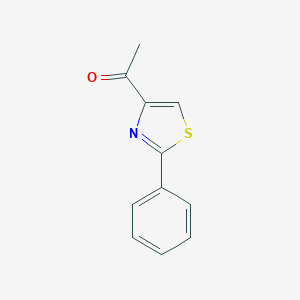

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

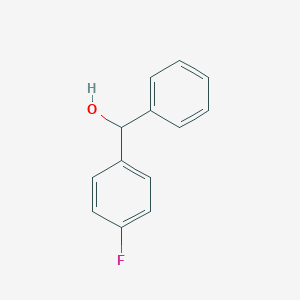

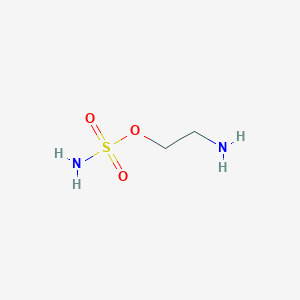

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Quintiofos?

A: this compound is an organophosphate insecticide that functions as a cholinesterase inhibitor. [, ] While the provided research focuses on its application as an ixodicide (targeting ticks), its mechanism of action remains consistent across target species. This compound disrupts nerve impulse transmission by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This accumulation causes overstimulation of the nervous system, ultimately leading to paralysis and death in target organisms. []

Q2: Has resistance to this compound been observed in tick populations?

A: Yes, resistance to this compound has been documented in several tick species. Research indicates that strains of the cattle tick Boophilus microplus in South Africa and Transkei have shown resistance to various organophosphate ixodicides, including this compound. [, ] Similarly, a study on East African strains of Rhipicephalus appendiculatus revealed that while some populations remained susceptible, others displayed resistance to organophosphates like this compound. []

Q3: What are the implications of this compound resistance in tick control?

A: The emergence of this compound resistance poses a significant challenge to tick control strategies. The widespread use of organophosphate ixodicides has contributed to the selection pressure favoring resistant tick populations. [, ] This resistance can lead to treatment failures in the field, making it crucial to monitor resistance levels and explore alternative tick control methods. [, ]

Q4: Are there alternative control methods for this compound-resistant ticks?

A: Yes, alternative acaricides with different modes of action, such as amitraz (a diamidine ixodicide), have shown efficacy against organophosphate-resistant Boophilus microplus strains. [, ] Exploring integrated pest management strategies, including pasture management, biological control agents, and the development of novel acaricides, is crucial to combat resistance and ensure effective tick control.

Q5: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with flame photometric detection (GC/FPD) is a commonly employed technique for analyzing this compound residues in various matrices, including vegetables and water samples. [, ] This method offers high sensitivity and selectivity for organophosphate pesticides. Researchers have also explored the use of multi-walled carbon nanotubes as an efficient solid-phase extraction material for enriching this compound from water samples prior to GC/FPD analysis. []

Q6: Are there any concerns regarding this compound residues in food?

A: The presence of pesticide residues in food, including this compound, raises concerns about potential health risks to consumers. [] While the provided research focuses on analytical detection methods and doesn't delve into the toxicological implications of this compound residues, it underscores the importance of monitoring and regulating pesticide levels in food products to ensure consumer safety. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)